Tetraphenyldiphosphane disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenyldiphosphane disulfide is an organophosphorus compound with the chemical formula C24H20P2S2. It is a white, air-sensitive solid that dissolves in nonpolar solvents. This compound is known for its unique structure, featuring a P-P bond and two sulfur atoms, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
Tetraphenyldiphosphane disulfide can be synthesized through several methods. One common synthetic route involves the reaction of tetraphenyldiphosphane with diphenyl disulfide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and requires stirring for a few hours to ensure complete reaction . Another method involves the use of sulfur monochloride (S2Cl2) with aromatic compounds . Industrial production methods often involve the reductive coupling of chlorodiphenylphosphine with sodium to produce tetraphenyldiphosphane, which can then be reacted with sulfur sources to form the disulfide compound .
Analyse Chemischer Reaktionen
Tetraphenyldiphosphane disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used but often include various phosphane and phosphine oxide derivatives .
Wissenschaftliche Forschungsanwendungen
Tetraphenyldiphosphane disulfide has several scientific research applications:
Wirkmechanismus
The mechanism by which tetraphenyldiphosphane disulfide exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a redox mediator in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Tetraphenyldiphosphane disulfide can be compared with other similar compounds such as tetraphenyldiphosphane, diphenyl disulfide, and diphenylphosphine. While this compound features both phosphorus and sulfur atoms, tetraphenyldiphosphane contains only phosphorus atoms, and diphenyl disulfide contains only sulfur atoms. This unique combination of elements in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Similar compounds include:
- Tetraphenyldiphosphane
- Diphenyl disulfide
- Diphenylphosphine
These compounds share some structural similarities but differ in their chemical behavior and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
1054-60-0 |
---|---|
Molekularformel |
C24H20P2S2 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
diphenylphosphinothioyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H20P2S2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
VSECRTBYBKQVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.